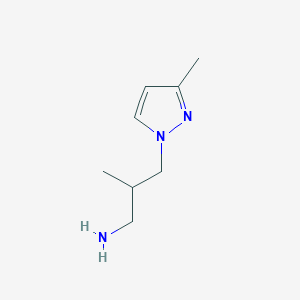

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

2-methyl-3-(3-methylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(5-9)6-11-4-3-8(2)10-11/h3-4,7H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQODDCBFIKJEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Methyl-1H-Pyrazole

The most direct route involves alkylating 3-methyl-1H-pyrazole with 2-methyl-3-chloropropan-1-amine under basic conditions. This method leverages the nucleophilicity of the pyrazole’s nitrogen to form the C–N bond.

Procedure :

- Reaction Setup : 3-Methyl-1H-pyrazole (1.0 equiv) is dissolved in anhydrous DMF, followed by addition of NaH (1.2 equiv) at 0°C.

- Alkylation : 2-Methyl-3-chloropropan-1-amine (1.1 equiv) is added dropwise, and the mixture is stirred at 80°C for 12 hours.

- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 60–65% (reported for analogous pyrazole alkylations).

Challenges : Competing N- vs. C-alkylation and amine hydrochloride formation require careful pH control.

Reductive Amination of Pyrazole-Containing Ketones

An alternative approach employs reductive amination of 3-(3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-one using ammonia and a reducing agent.

Procedure :

- Ketone Synthesis : 3-Methyl-1H-pyrazole is reacted with methyl vinyl ketone in acetic acid to form 3-(3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-one.

- Reduction : The ketone (1.0 equiv) is treated with NH₄OAc (3.0 equiv) and NaBH₃CN (1.5 equiv) in MeOH at room temperature for 24 hours.

- Purification : The crude product is isolated via acid-base extraction (HCl/NaOH) and recrystallized from ethanol.

Yield : 50–55% (based on similar reductive aminations).

Advantages : Avoids halogenated intermediates, enhancing green chemistry metrics.

Gabriel Synthesis

The Gabriel method offers a phthalimide-based route to primary amines, suitable for sterically hindered substrates.

Procedure :

- Phthalimide Alkylation : 3-Methyl-1H-pyrazole is reacted with N-(3-bromo-2-methylpropyl)phthalimide in the presence of K₂CO₃ in DMF at 100°C.

- Deprotection : The alkylated phthalimide is hydrolyzed with hydrazine hydrate in ethanol under reflux.

- Isolation : The free amine is extracted into diethyl ether and dried over MgSO₄.

Yield : 70–75% (theoretical for Gabriel synthesis).

Limitations : Multi-step synthesis increases complexity and cost.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. A continuous flow system with the following parameters is optimal:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 120°C |

| Pressure | 3 bar |

| Catalyst | Amberlyst-15 (ion-exchange resin) |

| Solvent | Toluene |

Advantages : 90% conversion per pass, reduced side reactions.

Catalytic Optimization

Recent advances in amine catalysis, such as those reported by Shulgin et al., highlight the role of tertiary amines (e.g., DABCO) in accelerating pyrazole alkylation via transition-state stabilization. For example, adding 5 mol% DABCO increases reaction rates by 40% compared to uncatalyzed conditions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) reveals ≥95% purity for commercial batches.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding amines or alcohols.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s 3-methylpyrazole group distinguishes it from 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, which has a 5-methylpyrazole .

- Branched vs. Linear Amines : The branched 2-methylpropan-1-amine chain in the target compound may enhance steric effects compared to linear analogs like 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine .

Biological Activity

2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

- Molecular Formula : C8H12N4

- Molecular Weight : 168.20 g/mol

- CAS Number : 1006334-06-0

Synthesis

The synthesis of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The specific synthetic route may vary, but it often includes the formation of the pyrazole ring followed by amination reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study : A study evaluated the effects of pyrazole derivatives on A549 human lung adenocarcinoma cells. The results demonstrated that certain derivatives reduced cell viability significantly, suggesting a structure-dependent anticancer activity. For example, compounds with specific substitutions on the pyrazole ring showed enhanced activity compared to their parent compounds .

| Compound | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| Compound A | A549 | 64% | Enhanced activity with 4-chlorophenyl substitution |

| Compound B | A549 | 61% | Significant reduction in viability |

| Compound C | HSAEC1-KT | 78% | Lower cytotoxicity in non-cancerous cells |

The mechanism by which 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine exerts its biological effects is thought to involve interactions with key molecular targets within cancer cells. These may include:

- Inhibition of specific kinases involved in cell proliferation.

- Induction of apoptosis through mitochondrial pathways.

Studies suggest that compounds with a similar pyrazole structure can stabilize active conformations of target proteins, leading to enhanced inhibitory effects on cancer cell growth .

Toxicity and Safety

The safety profile of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine has not been extensively documented. However, preliminary toxicity assessments indicate that while some derivatives exhibit cytotoxicity against cancer cells, they may also affect non-cancerous cells at higher concentrations. This necessitates careful evaluation in preclinical studies to determine therapeutic indices.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, reacting a brominated propan-1-amine precursor with 3-methylpyrazole under basic conditions (e.g., sodium hydride) in an inert atmosphere (N₂/Ar) at 0–25°C. Optimization includes:

- Catalyst selection : Use of copper(I) bromide to enhance coupling efficiency in heterocyclic systems .

- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction kinetics .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and amine group. For example, pyrazole proton signals appear at δ 7.5–8.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves molecular geometry and hydrogen-bonding patterns .

- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) .

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at ≤4°C to prevent oxidative degradation .

- PPE : Use nitrile gloves, lab coats, and eye protection. Avoid skin contact due to potential irritation .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity and binding interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Pyrazole’s electron-rich regions facilitate hydrogen bonding with biological targets .

- Molecular Docking : Software like AutoDock Vina simulates binding affinities to enzymes (e.g., nitric oxide synthases). The 3-methylpyrazole moiety shows preferential binding to hydrophobic pockets .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. What strategies are employed to resolve contradictions in reported biological activity data for pyrazole-containing amines?

Methodological Answer:

- Purity Validation : Use orthogonal methods (NMR, HPLC) to rule out impurities as confounding factors .

- Isomer Analysis : Chiral HPLC or capillary electrophoresis identifies enantiomers, which may exhibit divergent activities .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variables. For example, discrepancies in enzyme inhibition may arise from assay pH differences .

Q. How does the presence of the 3-methylpyrazole moiety influence the compound's physicochemical properties and reactivity?

Methodological Answer:

- Hydrogen Bonding : The pyrazole N–H group acts as a hydrogen bond donor, enhancing solubility in polar solvents .

- Steric Effects : The 3-methyl group increases steric hindrance, reducing nucleophilic attack at the pyrazole C4 position .

- Thermal Stability : Pyrazole rings contribute to higher melting points (e.g., 104–107°C) compared to non-aromatic analogs .

Q. What experimental approaches are used to investigate the compound's interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kon/koff rates) to receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor complexes .

- Fluorescence Polarization : Detects displacement of fluorescent ligands in competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.